molecular formula C5H10N2OS B13232872 5-(Aminomethyl)thiomorpholin-3-one

5-(Aminomethyl)thiomorpholin-3-one

Cat. No.: B13232872
M. Wt: 146.21 g/mol
InChI Key: ZTTBXYRBYJHCEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Aminomethyl)thiomorpholin-3-one is a sulfur-containing heterocyclic compound with the molecular formula C₅H₁₀N₂OS. This compound is characterized by a thiomorpholine ring, which is a six-membered ring containing both sulfur and nitrogen atoms. The presence of an aminomethyl group at the 5-position and a ketone group at the 3-position makes this compound unique and versatile in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)thiomorpholin-3-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of thiomorpholine with formaldehyde and ammonia can lead to the formation of the desired compound. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and can handle larger volumes of reactants. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)thiomorpholin-3-one undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ketone group at the 3-position can be reduced to form the corresponding alcohol.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiomorpholine derivatives.

Scientific Research Applications

5-(Aminomethyl)thiomorpholin-3-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Medicine: It may be explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)thiomorpholin-3-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the thiomorpholine ring can interact with various enzymes and receptors. These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Morpholin-3-one: Lacks the sulfur atom present in 5-(Aminomethyl)thiomorpholin-3-one.

    Piperazin-2-one: Contains a nitrogen atom instead of sulfur in the ring structure.

    Thiomorpholin-3-one: Similar structure but without the aminomethyl group.

Uniqueness

This compound is unique due to the presence of both an aminomethyl group and a sulfur atom in its ring structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C5H10N2OS

Molecular Weight

146.21 g/mol

IUPAC Name

5-(aminomethyl)thiomorpholin-3-one

InChI

InChI=1S/C5H10N2OS/c6-1-4-2-9-3-5(8)7-4/h4H,1-3,6H2,(H,7,8)

InChI Key

ZTTBXYRBYJHCEA-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(=O)CS1)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.